molecular formula C7H8N2O B014701 N-Methyl-N-nitrosoaniline CAS No. 614-00-6

N-Methyl-N-nitrosoaniline

Cat. No. B014701
CAS RN: 614-00-6
M. Wt: 136.15 g/mol
InChI Key: MAXCWSIJKVASQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methyl-N-nitrosoaniline involves various chemical pathways, including the generation of mono-, di-, and trinitro derivatives through spectral, electrooptical, and quantum-chemical methods. Notably, a method separates acetylation and nitration processes for improved control and yields, demonstrating the compound's versatile synthetic accessibility (Sun Cheng-hui, 2009).

Molecular Structure Analysis

Studies on N-Methyl-N-nitrosoaniline and its derivatives have elucidated their molecular structures, revealing a nearly planar N-nitroamino group with a shortened N-N bond and significant electron density deficit. X-ray diffraction has been used to examine the arrangement of atoms and the interaction between nitro groups and the aromatic ring, highlighting a lack of conjugation due to the dihedral angle between these fragments (V. Prezhdo et al., 2006).

Chemical Reactions and Properties

N-Methyl-N-nitrosoaniline undergoes various chemical reactions, including nitrosation, diazotisation, and deamination, indicative of its reactive nature and potential as a precursor in organic synthesis. The kinetics of these reactions have been explored, revealing insights into the compound's behavior under different conditions (E. Kalatzis & J. Ridd, 1966).

Physical Properties Analysis

The crystal structure of N-Methyl-N-nitrosoaniline derivatives has been determined, showcasing the compound's solid-state characteristics and the effects of substituents on its geometry. This analysis contributes to understanding the physical properties of nitroso compounds and their potential applications in materials science (D. Lynch et al., 1998).

Chemical Properties Analysis

The chemical properties of N-Methyl-N-nitrosoaniline, including its reactivity and interaction with other compounds, have been the subject of detailed studies. These investigations highlight the compound's role in various chemical reactions and its potential utility in organic synthesis and industrial applications. The compound's ability to undergo S-nitrosation and inactivate cysteine proteases under physiological conditions has also been demonstrated, underscoring its chemical versatility and potential biological relevance (Zhengmao Guo et al., 1996).

Scientific Research Applications

  • Studying Nitration Reactions : It is used for investigating the kinetics of nitration reactions in carbon tetrachloride solutions (Bonner & Hancock, 1966).

  • Carcinogenesis Studies : It aids in studying the formation of N-methyl-N-nitrosourea, a potent carcinogen, in rats (Montesano & Magee, 1971).

  • Studying Molecular Rearrangements : The compound is used for researching the rearrangement of p-Nitroso-N-methylaniline (Steel & Williams, 1969) and in studying the mechanism of nitramine rearrangement (Daszkiewicz, Nowakowska & Kyzioł, 1998).

  • Synthesis of Insensitive Explosives : It's used as an additive in synthesizing insensitive explosives, dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor (Viswanath, Ghosh & Boddu, 2018).

  • Mechanistic Probing : N-Methyl-N-nitrosoaniline serves as a mechanistic probe in the nitrosation of N,N-dialkyl aromatic amines (Loeppky & Elomari, 2000).

  • S-nitrosation Studies : It functions as a stable, potent nitrosating agent for S-nitrosation and inactivation of cysteine proteases like papain, bromelain, and aldehyde dehydrogenase under physiological conditions (Guo et al., 1996).

  • DNA Methylation Research : It is involved in studies on nitrosamine-induced carcinogenesis and its effects on nucleic acids (Swann & Magee, 1968).

  • Inactivation of Protein Tyrosine Phosphatases : It inactivates protein tyrosine phosphatases in a concentration and time-dependent manner (Yu et al., 1995).

  • Formation Under Physiological Conditions : Its formation is catalyzed by chlorogenic acid and thiocyanate under physiological conditions (Lathia & Frentzen, 1980).

  • Formation in Clay Microenvironments : N-methyl-N-nitrosoaniline undergoes Fischer-Hepp rearrangement in clay microenvironments (Kannan, Pitchumani, Rajagopal & Srinivasan, 1997).

Safety And Hazards

N-Methyl-N-nitrosoaniline is a confirmed carcinogen with experimental carcinogenic, neoplastigenic, tumorigenic, and teratogenic data67. It is toxic by ingestion and intraperitoneal routes67. When heated to decomposition, it emits toxic fumes of NOx6.


Future Directions

The search results did not provide specific future directions for N-Methyl-N-nitrosoaniline. However, given its properties and uses, future research could potentially explore its applications in the synthesis of new compounds or its effects in biological systems.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

N-methyl-N-phenylnitrous amide
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InChI

InChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

MAXCWSIJKVASQC-UHFFFAOYSA-N
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Canonical SMILES

CN(C1=CC=CC=C1)N=O
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Molecular Formula

C7H8N2O
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DSSTOX Substance ID

DTXSID9021053
Record name N-Methyl-N-nitrosoaniline
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Molecular Weight

136.15 g/mol
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Physical Description

Yellow solid; mp = 14.7 deg C; [HSDB] Liquid; [MSDSonline]
Record name N-Methyl-N-nitrosobenzenamine
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Boiling Point

225 °C, decomp
Record name N-METHYL-N-NITROSOBENZENAMINE
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Solubility

Insoluble in water; soluble in ethanol and ethyl ether
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Density

1.1240 g/cu cm @ 20 °C
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Vapor Pressure

0.15 [mmHg]
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Mechanism of Action

N-Nitroso-N-methylaniline (NMA) is an esophageal carcinogen in F344 rats. Attempts to detect binding of N-nitroso-N-methylaniline to DNA or RNA have not been successful. N-nitroso-N-methylaniline is not mutagenic in the standard Ames bacterial assay, and it did not induce sister chromatid exchanges in mammalian cells. N-nitroso-N-methylaniline forms the benzenediazonium ion (BDI) during metabolism. This ion has been known to react with aromatic amines, such as adenine, to form triazene coupling products. The purpose of this research was to demonstrate that a triazene adduct, which would be expected to be hydrolytically unstable, was formed by coupling with the adenine residues in DNA. Liver DNA from a rat treated with N-nitroso-N-methylaniline or from in vitro reactions of benzenediazonium ion with DNA was treated with sodium borohydride. This reaction was shown to result in the reduction of 6-(1-phenyltriazeno)purine to 6-hydrazinopurine (N6-aminoadenine). The hydrolysate of the DNA, presumably containing the hydrazine, was treated with 4-(dimethylamino)naphthaldehyde, and the resulting hydrazone was isolated by reverse-phase HPLC using fluorescence detection. The identity of the adduct was demonstrated by high-resolution mass spectrometry. ... N-nitroso-N-methylaniline forms an unstable triazene adduct with adenine in DNA both in vitro and in vivo.
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Product Name

N-Methyl-N-nitrosoaniline

Color/Form

YELLOW CRYSTALS

CAS RN

614-00-6
Record name N-Methyl-N-nitrosoaniline
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Record name N-Nitroso-N-methylaniline
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Melting Point

14.7 °C
Record name N-METHYL-N-NITROSOBENZENAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
322
Citations
LR Dix, SM Oh, DLH Williams - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… Rate measurements are reported for the denitrosation of N-methyl-N-nitrosoaniline (NM NA), Nnitrosoproline (N Pr), dimethylnitrosamine (DMN), N-nitrososarcosine (NS) and N-…
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
BG Gowenlock, VM Young - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
… N-Methyl-N-nitrosoaniline (1a) was prepared by nitrosation of N-methylaniline (1A) using established procedures.N-Methyl-4-nitroaniline (2A) (commercial) was recrystallised from …
Number of citations: 18 0-pubs-rsc-org.brum.beds.ac.uk
E Morita - Rubber Chemistry and Technology, 1976 - meridian.allenpress.com
… However, mixing of the same amounts of DN MA solution and squalene, but without benzene, produced a yellow precipitate of 4,4'-azoxybis (N-methyl-N-nitrosoaniline), N,..., = 368 nm (…
Number of citations: 4 meridian.allenpress.com
TG Bonner, RA Hancock - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
… The nitration of N-methyl-N-nitrosoaniline by anhydrous nitric acid has been studied in carbon tetrachloride solution at 25". 'With a 5 : 1 or higher ratio of acid to nitrosamine, the reaction …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
JT Thompson, DLH Williams - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
… For N-methyl-N-nitrosoaniline (NMNA) the following order of reactivity of nucleophiles was established quantitatively:2.6 H20 < C1- < Br- < SCN- < SC(NH,), < I-. A surprisingly good …
Number of citations: 18 0-pubs-rsc-org.brum.beds.ac.uk
D Lathia, U Frentzen - Food and cosmetics toxicology, 1980 - Elsevier
The rate of formation of N-methyl-N-nitrosoaniline (NMNA) from nitrite and N-methylaniline in the presence of chlorogenic acid and/or thiocyanate at levels likely to be encountered in …
G Hallett, DLH Williams - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
… rate constants for their reactions with N-methyl-Nnitrosoaniline in sulphuric acid containing … In a recent paper by one of US,^ the direct reaction between N-methyl-N-nitrosoaniline and …
Number of citations: 18 0-pubs-rsc-org.brum.beds.ac.uk
BL Hollingsworth - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
RESULTS At temperatures up to 50, dry nitric oxide did not react with N-methyl-p-nitro-(I),-$-nitro-N-nitroso-(11), or-p: N-dinitro-aniline (IV), either in the solid state or in solution. In the …
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
E Kalatzis, JH Ridd - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
… ~-perchloric acid but the yield of N-methyl-Nnitrosoaniline is then less than expected from the … N-Methyl-N-nitrosoaniline was prepared as described by Vogel l1 and distilled three times …
Number of citations: 36 0-pubs-rsc-org.brum.beds.ac.uk
R Kupper, BD Hilton, MB Kroeger-Koepke… - The Journal of …, 1984 - ACS Publications
15N and 13C NMR spectra of IV-nitroso-lV-methylaniline and 15 meta and para ring-substituted derivatives have been measured. Complete assignments of all theatoms have been …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk

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